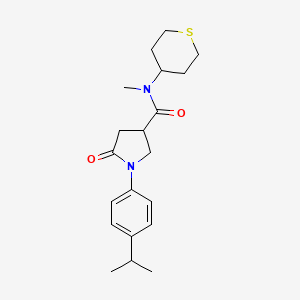

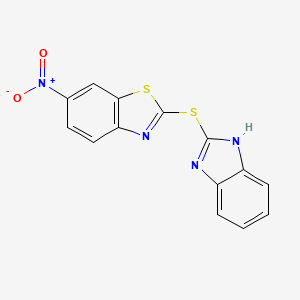

![molecular formula C18H25N3O B5548715 2,7,8-三甲基-3-[(4-甲基-1-哌嗪基)甲基]-4-喹啉醇](/img/structure/B5548715.png)

2,7,8-三甲基-3-[(4-甲基-1-哌嗪基)甲基]-4-喹啉醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline derivatives, including 3-piperazinyl quinolinone compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological properties. They have been explored for potential therapeutic applications, including as mixed dopamine D2/D4 receptor antagonists, which indicates their potential in treating neurological disorders (Zhao et al., 2000).

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategic functionalization to enhance their biological activity. For example, the synthesis of 3,4-dihydro-2(1H)-quinolinone derivatives showcases the methodological diversity in accessing quinoline frameworks with varied substituents for biological testing (Tominaga et al., 1984).

Molecular Structure Analysis

Molecular structure elucidation is crucial for understanding the activity of quinoline derivatives. Advanced techniques such as X-ray diffraction studies have been utilized to determine the crystal structure of quinoline compounds, providing insight into their molecular conformations (Desai et al., 2017).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that are essential for their functional diversification. The reactivity of these compounds towards nucleophilic substitution or condensation reactions contributes to the synthesis of novel derivatives with potential biological activities (Patel & Vohra, 2006).

科学研究应用

抗菌活性

诺氟沙星,萘啶酸的氟化哌嗪基取代类似物,与萘啶酸相比,对革兰氏阴性病原体和一些革兰氏阳性生物体表现出增强的抗菌活性。它已被证明可有效治疗尿路感染、细菌性胃肠炎和因耐青霉素的淋病奈瑟菌引起的淋病 (Holmes 等,2012)。

缓蚀作用

喹啉衍生物因其防腐性能而受到认可。它们的有效性归因于与金属表面形成稳定的螯合络合物,为各个行业的防腐蚀提供了一种有前景的方法 (Verma 等,2020)。

抗分枝杆菌活性

哌嗪及其类似物因其有效的抗分枝杆菌特性而闻名,对结核分枝杆菌(包括多药耐药 (MDR) 和极端耐药 (XDR) 菌株)表现出活性。这突出了哌嗪基化合物在开发新型抗结核药物方面的潜力 (Girase 等,2020)。

代谢细胞保护

曲美他嗪 (TMZ),一种哌嗪衍生物,用于治疗心绞痛,通过代谢细胞保护而不是影响血流动力学或心肌耗氧量来发挥其抗缺血作用。其作用涉及影响心肌能量代谢和减少脂肪酸利用 (Cargnoni 等,1999)。

属性

IUPAC Name |

2,7,8-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-12-5-6-15-17(13(12)2)19-14(3)16(18(15)22)11-21-9-7-20(4)8-10-21/h5-6H,7-11H2,1-4H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAWBJIQMWDYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

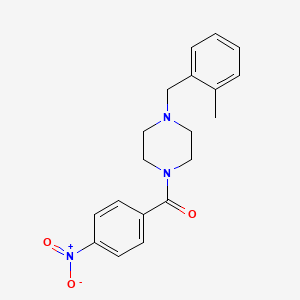

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

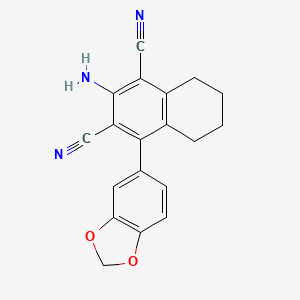

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

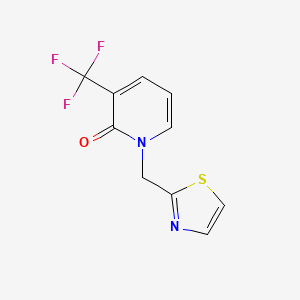

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)